Synthetic Pathway Fidelity: Documented Role as the Core Tegoprazan Intermediate
This compound is not a general building block; it is the specific, named key intermediate in the patented and published synthetic route to Tegoprazan. The patent literature explicitly defines the compound as the core intermediate from which the final drug substance is constructed [1]. Alternative benzimidazole derivatives with different protecting groups (e.g., 1-benzyl analogs) or a different substitution pattern (e.g., 5-carboxamide isomers) are chemically distinct and would follow a divergent synthetic pathway, negating the established process optimization and regulatory precedent associated with the tosyl-protected, 4-hydroxy-6-carboxamide compound.
| Evidence Dimension | Role in established Tegoprazan synthesis route |
|---|---|
| Target Compound Data | Defined as the 'key intermediate' and 'core intermediate' in the patented synthesis of Tegoprazan [1]. |
| Comparator Or Baseline | Other benzimidazole derivatives (e.g., 4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, which lacks the tosyl group) serve as earlier or alternative intermediates, requiring different reaction conditions and work-ups [2]. |
| Quantified Difference | The presence of the 1-tosyl protecting group in the target compound is essential for the subsequent regioselective functionalization in the patented Tegoprazan route. Using a non-tosylated analog would result in a completely different, unvalidated synthesis. |
| Conditions | Synthetic route as described in patent KR102638900B1 and process development publications [1][3]. |
Why This Matters
Selecting the exact, documented key intermediate ensures process continuity, leverages existing optimization data, and de-risks regulatory filing for API manufacturing.
- [1] KR102638900B1. (2023). Preparation method for Tegoprazan key intermediate, and novel intermediates using thereof. View Source
- [2] CN111233768A. (2020). Tegoprazan analogue and synthetic method thereof. View Source
- [3] Kweon, J. H., Shin, H., Lee, M. K., Lee, S. A., Singh, P., Moon, K., & Kim, I. S. (2024). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB). Organic Process Research & Development, 28(3), 997-1005. View Source
